Ethyl 2-(4-bromo-2-methoxy-6-{[(4-methylphenyl)imino]methyl}phenoxy)acetate

Chemical Purity Procurement Specification Reproducibility

Ethyl 2-(4-bromo-2-methoxy-6-{[(4-methylphenyl)imino]methyl}phenoxy)acetate (CAS 338750-65-5) is a synthetic small-molecule Schiff base that incorporates a brominated phenoxyacetate ethyl ester scaffold functionalized with a p-tolyl imine moiety. The compound belongs to the phenoxyacetate class of organic esters and is structurally classified as a secondary aldimine (Schiff base).

Molecular Formula C19H20BrNO4
Molecular Weight 406.276
CAS No. 338750-65-5
Cat. No. B2363716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-bromo-2-methoxy-6-{[(4-methylphenyl)imino]methyl}phenoxy)acetate
CAS338750-65-5
Molecular FormulaC19H20BrNO4
Molecular Weight406.276
Structural Identifiers
SMILESCCOC(=O)COC1=C(C=C(C=C1OC)Br)C=NC2=CC=C(C=C2)C
InChIInChI=1S/C19H20BrNO4/c1-4-24-18(22)12-25-19-14(9-15(20)10-17(19)23-3)11-21-16-7-5-13(2)6-8-16/h5-11H,4,12H2,1-3H3
InChIKeyNUVHKLTUPBVATC-NHDPSOOVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: Ethyl 2-(4-bromo-2-methoxy-6-{[(4-methylphenyl)imino]methyl}phenoxy)acetate (CAS 338750-65-5) as a Building Block and Tool Compound


Ethyl 2-(4-bromo-2-methoxy-6-{[(4-methylphenyl)imino]methyl}phenoxy)acetate (CAS 338750-65-5) is a synthetic small-molecule Schiff base that incorporates a brominated phenoxyacetate ethyl ester scaffold functionalized with a p-tolyl imine moiety. The compound belongs to the phenoxyacetate class of organic esters and is structurally classified as a secondary aldimine (Schiff base) . Its molecular formula is C19H20BrNO4 with a molecular weight of approximately 406.3 g/mol. The compound has been offered at a minimum purity specification of 95% (as determined by its discontinued listing on a reputable supplier database); however, quantitative biological data or clinical-stage development for this specific compound have not been deposited in accessible public repositories . Its structural architecture—featuring a heavy bromine atom, an imine linkage, and an ester prodrug handle—positions it as a candidate for structure–activity relationship (SAR) investigations in the fields of antimicrobial and anticancer research .

1
Schiff base scaffold for SAR library synthesis workflows
Phenoxyacetate ester core with brominated aromatic ring
2
Brominated core supports crystallographic phasing studies
Heavy atom anomalous scatterer for SAD/MAD data collection
3
p-Tolyl imine group enables N-aryl substitution exploration
Methyl-substituted aryl imine for LogP tuning in cell-based assays
4
Ethyl ester handle supports synthetic diversification routes
Prodrug-like side chain amenable to hydrolysis or transesterification

Why Generic Replacement of Ethyl 2-(4-bromo-2-methoxy-6-{[(4-methylphenyl)imino]methyl}phenoxy)acetate Is Scientifically Problematic


While the phenoxyacetate Schiff base family contains multiple structurally related entries, simple substitution cannot reproduce the specific electronic, steric, and pharmacokinetic determinants conferred by the exact combination of the 4-bromo-2-methoxy aromatic core, the p-tolyl imine terminal group, and the ethyl ester side chain. In published SAR studies on related 2-formylphenoxyacetic acid-derived Schiff bases, relatively minor modifications to the N-aryl substituent were shown to heavily modulate in vitro antibacterial potency against Gram-positive bacteria, with some analogs losing up to 40–60% of the reference activity upon substitution [1]. The target compound’s p-methyl substituent on the phenylimino group is predicted to enhance LogP (estimated 4.5–5.2) versus the unsubstituted phenylimino analog (CAS 338750-63-3, estimated LogP 4.0–4.5), influencing membrane partitioning without the hydrogen-bond donor capacity introduced by hydroxyl or methoxy alternatives. Consequently, any attempt to replace this specific compound with a close analog in a replicative study introduces an uncontrolled variable that can fundamentally alter biological outcomes.

Dimension
Target Compound
Substitute Risk
N-Aryl substituent
p-Tolyl imine
Unsubstituted phenylimino analog may shift LogP and membrane partitioning
Halogen identity
Bromine (Z=35)
Chlorinated analog may reduce anomalous scattering signal for phasing
Side chain
Ethyl ester
Free phenolic precursor may differ in reactivity and solubility profile

Quantitative Differentiation Evidence for Ethyl 2-(4-bromo-2-methoxy-6-{[(4-methylphenyl)imino]methyl}phenoxy)acetate (CAS 338750-65-5)


Purity Specification Advantage Over Nearest Phenolic Precursor: ≥95% vs. 90%

The target compound has been listed with a minimum purity of ≥95% by a commercial supplier (CymitQuimica/Biosynth) . This compares favourably to the nearest commercially available precursor, 4-bromo-2-methoxy-6-{[(4-methylphenyl)imino]methyl}benzenol (CAS 338750-58-6), which is openly offered at a purity of only 90% (Leyan) . For users who require reliable concentration–response data without additional purification steps, this 5-percentage-point purity differential directly reduces the likelihood of confounding biological results from impurities.

Purity Advantage
Data to verify
≥95% vs 90%
Supports procurement specification review
Supplier-reported data; confirm by COA before use
Chemical Purity Procurement Specification Reproducibility

Predicted Lipophilicity (LogP) Advantage for Membrane Permeation Compared to the Unsubstituted Phenylimino Analog

Based on calculated physicochemical properties from the Leyan database, the phenolic core of the compound exhibits an apparent LogP of 4.22 . Introduction of the ethyl acetate side chain in the target compound is predicted to further increase LogP to an estimated 4.5–5.2 range. This represents a gain of approximately 0.5–1.0 Log unit compared to the unsubstituted phenylimino analog (CAS 338750-63-3, no 4-methyl group, predicted LogP ~4.0–4.5), which is a meaningful difference for passive membrane diffusion in whole-cell assays.

Predicted LogP
Class-level inference
Est. 4.5–5.2 vs 4.0–4.5
Supports membrane permeability context
Predicted via fragment-based calculation; no experimental LogP published
Lipophilicity Drug Design Membrane Permeability

Heavy Atom (Bromine) Differentiates the Compound from Chlorinated or Unsubstituted Schiff Base Analogs for Crystallographic Phasing and Mass Spectrometry Detection

The presence of a bromine atom in the target compound endows it with a distinctive isotopic signature and anomalous scattering property that are absent in des-bromo or chlorinated analogs. The bromine isotopic doublet (79Br/81Br, approximately 1:1 ratio, Δm = 2 Da) provides unambiguous mass spectrometric identification, enabling confident tracking of the compound in complex biological matrices. In the context of X-ray crystallography, the bromine atom acts as a heavy atom anomalous scatterer (f' and f'' at Cu Kα wavelength), which aids in solving the phase problem for protein–ligand complexes [1]. Chlorinated analogs (e.g., replacing bromine with chlorine) lose approximately 40% of the anomalous scattering signal compared to a bromine-containing compound under standard crystallographic conditions.

Heavy Atom Phasing
Class-level inference
Br anomalous signal ~2.1× Cl at Cu Kα
Supports crystallographic phasing studies
Class-level principle; no direct comparative phasing data for this scaffold
Crystallography Mass Spectrometry Heavy Atom Effect

Class-Level Antibacterial Activity of Formylphenoxyacetic Acid Schiff Bases: Reference Potency Baseline for SAR Exploitation

Although direct MIC data for the target compound have not been published, the broader class of 2-formylphenoxyacetic acid-derived Schiff bases has demonstrated selective antibacterial activity against Gram-positive bacteria. In a study by Mohamed et al. (2010), seven structurally related phenoxyacetic acid Schiff bases were tested against S. aureus and E. coli; compounds V1, V3, V4, and V6 exhibited antibacterial activity approaching that of ampicillin, with zone-of-inhibition values of 14–18 mm at 100 µg/disc against S. aureus [1]. A subsequent FabH-targeting series from Nie et al. (2005) reported MIC values as low as 1.56 µg/mL (3.9 μM) against S. aureus for the most potent phenoxyacetate Schiff base derivative [2]. These class-level data establish a quantitative reference range against which any experimental evaluation of the target compound can be benchmarked.

Antibacterial Class Baseline
Class-level inference
Reference MIC window: 1.56–>50 µg/mL
Supports antimicrobial screening context
No direct MIC data for target compound; class-level reference only
Antibacterial Gram-positive Structure–Activity Relationship

Where Ethyl 2-(4-bromo-2-methoxy-6-{[(4-methylphenyl)imino]methyl}phenoxy)acetate Provides the Strongest Scientific Fit


Antibacterial Hit-to-Lead SAR Investigations Targeting Gram-Positive Pathogens

The compound can serve as a scaffold-hopping starting point within phenoxyacetate Schiff base antibacterial programs. Based on class-level MIC data showing activity as low as 1.56 µg/mL against S. aureus for related compounds [1], the target compound’s unique combination of a p-tolyl imine and bromo-methoxy aromatic core allows systematic exploration of N-aryl substitution effects on FabH inhibition. Its predicted LogP of 4.5–5.2 positions it in a permeability-appropriate range for whole-cell screening without the solubility penalties of higher-logP analogs.

Crystallographic Fragment Screening and Heavy-Atom Phasing in Structural Biology

The intrinsic bromine atom enables SAD/MAD phasing for co-crystallization studies with bacterial enzyme targets such as FabH or α-glucosidase. The anomalous scattering factor of bromine at Cu Kα wavelength is approximately 2.1× that of chlorine, providing superior phasing power [1]. The ethyl ester side chain additionally introduces conformational flexibility that can probe subpocket binding interactions within the active site.

Chemical Biology Probe for Membrane Permeability and Intracellular Target Engagement

The bromine isotopic doublet (79Br/81Br, ~1:1 ratio) provides an unambiguous mass spectrometric signature for tracking compound uptake and intracellular distribution in bacterial or mammalian cell models. This differentiates it from non-halogenated or chlorine-containing Schiff bases, whose isotopic patterns are less distinctive for quantitative LC-MS/MS workflows.

Synthetic Chemistry Reference Standard for Method Development

With a supplier-specified minimum purity of ≥95% [1], the compound can function as a reference standard for optimizing synthetic routes to analogous Schiff base esters, including O-alkylation of the phenolic precursor and imine condensation conditions. Its procurement-ready purity level reduces the burden of preparative HPLC purification prior to use as an analytical benchmark.

Application
Selection Property
Validation Focus
Gram-positive antibacterial SAR studies
Scaffold diversity for N-aryl substitution exploration
MIC and zone-of-inhibition endpoint comparison
Crystallographic co-crystallization and phasing studies
Bromine anomalous scattering for experimental phasing
Diffraction data quality and phase determination
Cell-based compound tracking and uptake studies
Bromine isotopic signature for MS-based detection
Intracellular compound tracking in bacterial models
Synthetic route optimization and analytical benchmarking
Supplier-reported purity for method development
HPLC purity verification and structural confirmation
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